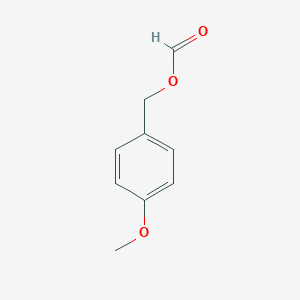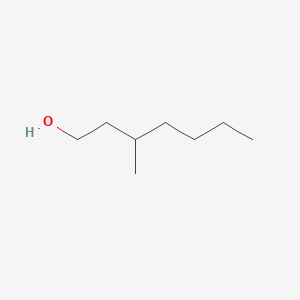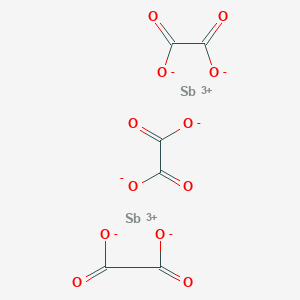
Antimony oxalate
Vue d'ensemble
Description
Antimony Oxalate, also known as Antimony (III) oxalate or diantimony (3+) trioxalate, is a compound with the linear formula Sb2(C2O4)3 . It is highly insoluble in water and converts to the oxide when heated .
Molecular Structure Analysis
The crystal structure of an Antimony Oxalate compound, Sb (C2O4)OH, has been solved. The compound crystallizes in Pnma with a =5.827 13 (3), b =11.294 48 (10), c =6.313 77 (3) Å, V =415.537 (5) Å3, and Z =4. The crystal structure contains pentagonal pyramidal Sb3+ cations, which are bridged by hydroxyl groups to form zigzag chains along the a axis. Each oxalate anion chelates to two Sb in approximately the ab plane, linking the chains into a three-dimensional framework .Physical And Chemical Properties Analysis
Antimony Oxalate is a powder that is highly insoluble in water . Antimony, a metalloid, has metallic luster but is brittle with no useful mechanical properties . It is resistant to concentrated hydrofluoric, dilute hydrochloric, and dilute nitric acids .Applications De Recherche Scientifique
Occurrence and Behavior in Natural Waters : Antimony, existing mainly as Sb(III) and Sb(V), is present ubiquitously in the environment due to natural processes and human activities. It is a priority pollutant according to the USEPA and the EU. Typical concentrations in non-polluted waters are usually less than 1.0 μg/L. The dominance of Sb(V) under oxic conditions and the presence of Sb(III) are often reported, highlighting its complex environmental behavior (Filella, Belzile, & Chen, 2002).
Microbial Antimony Biogeochemistry : Research has shown growing interest in microbial interactions with antimony. This includes studies on antimony uptake, efflux, oxidation, and reduction by microorganisms. Understanding these processes is critical for comprehending the environmental impact and potential bioremediation strategies for antimony pollution (Li et al., 2016).
Genotoxic Risk and Oxidative DNA Damage in Workers : The occupational exposure to antimony compounds, like antimony trioxide, raises health concerns. Studies suggest a probable relation between oxidative DNA damage and exposure to antimony, indicating the need for further research in this area for health risk assessments (Cavallo et al., 2002).
Oxidation Processes and Environmental Mobility : The oxidation of antimony, specifically Sb(III) to Sb(V), critically affects its mobility in the environment. This study provides insights into the Fe(II)-mediated oxidation pathways of antimony and its potential implications for environmental remediation (Leuz, Hug, Wehrli, & Johnson, 2006).
Thermal Treatment of Antimony-Rich Waste : Antimony's behavior during the thermal treatment of Sb-rich waste, particularly in the context of flame retardants, highlights the significance of understanding its fate and the formation of harmful species under various operational parameters. This has environmental implications for waste management and pollution control (Klein et al., 2009).
Antimony Speciation in Soils and Sediments : The speciation analysis of antimony in environmental matrices is challenging due to its complex interactions. Advanced analytical techniques are necessary for understanding antimony's speciation and its implications for environmental and human health (Quiroz et al., 2011).
Removal of Antimony from Drinking Water : Studies have explored the effectiveness of various methods, like ferric chloride coagulation, for removing antimony from water. This is crucial for addressing antimony pollution in water resources and ensuring safe drinking water standards (Wu et al., 2010).
Adsorption of Antimony onto Iron Oxyhydroxides : The study of antimony's adsorption behavior on iron oxides is essential for understanding its environmental fate. This research provides insights into the mechanisms of antimony adsorption and its implications for soil and water remediation strategies (Guo et al., 2014).
Safety and Hazards
Antimony can be harmful to the eyes and skin. It can also cause problems with the lungs, heart, and stomach. Workers may be harmed from exposure to antimony and its compounds . Antimony Oxalate should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and it should not be eaten, drunk, or smoked when using this product .
Propriétés
IUPAC Name |
antimony(3+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Sb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYPOELGNTXHPU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Sb+3].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6O12Sb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimony oxalate | |
CAS RN |
16455-98-4 | |
| Record name | Antimony oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


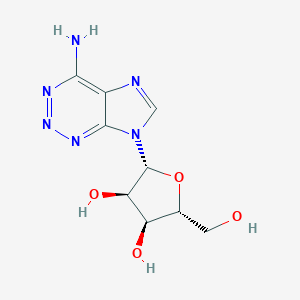
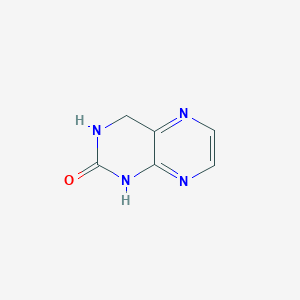

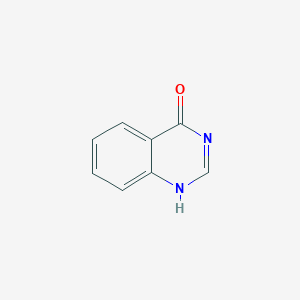
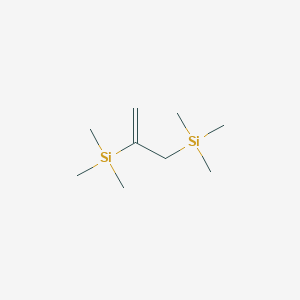
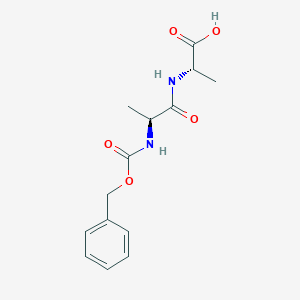
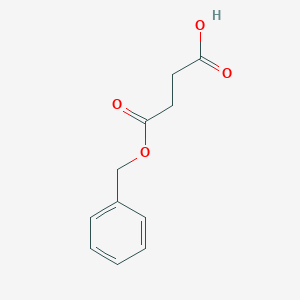
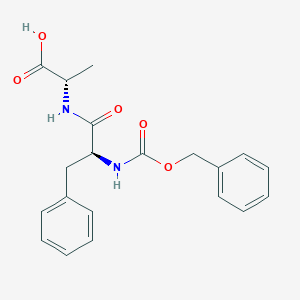
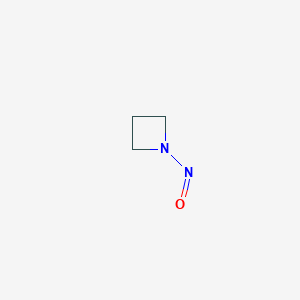
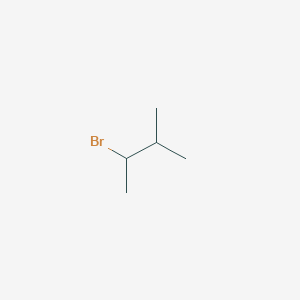
![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
